Hydramicromelin D
Overview
Description
Hydramicromelin D is a naturally occurring prenylated coumarin isolated from the twigs of the plant Micromelum integerrimum . It belongs to the coumarin family, which is known for its diverse biological activities. The chemical structure of this compound is characterized by a chromen-2-one core with a methoxy group at position 7 and a dihydroxy-4-methyl-5-oxooxolan-2-yl group at position 6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydramicromelin D is primarily obtained through the extraction and isolation from natural sources, specifically the twigs of Micromelum integerrimum . The isolation process involves several steps, including solvent extraction, chromatographic separation, and spectroscopic analysis to confirm the structure .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes through natural extraction methods .
Chemical Reactions Analysis
Types of Reactions: Hydramicromelin D undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the oxolan ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted coumarin derivatives .
Scientific Research Applications
Hydramicromelin D has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Hydramicromelin D involves several molecular targets and pathways:
Cardiac Ischemia-Reperfusion Injury: this compound activates the PI3K/AKT/PGC-1α signaling pathway, which helps ameliorate cardiac damage.
Cisplatin Sensitivity: It downregulates ATP-binding cassette transporters, enhancing the sensitivity of cisplatin-resistant osteosarcoma cells to the drug.
Oxygen Glucose Deprivation/Reperfusion Injury: this compound inhibits NOX4-mediated NLRP3 inflammasome activation, protecting cortical neurons in rats.
Comparison with Similar Compounds
Hydramicromelin D can be compared with other similar compounds, such as:
Hydramicromelin B: Another prenylated coumarin with similar biological activities.
Micromelin: A coumarin derivative with a slightly different structure and biological properties.
Xanthyletin: A coumarin with notable antimicrobial and antioxidant activities.
Luvangetin: Known for its anti-inflammatory and anticancer properties.
Properties
IUPAC Name |
6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3/t12-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUHWPFITUMCFA-IPYPFGDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]([C@H](OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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